molecular formula C8H11ClN2O2 B1503072 H-3-D-Pal-OH.HCl

H-3-D-Pal-OH.HCl

Cat. No.: B1503072
M. Wt: 202.64 g/mol
InChI Key: IQBSJGFLBITOPT-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a compound of significant interest in the fields of chemistry and biology It is an amino acid derivative with a pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as pyridine and hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • ®-2-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
  • ®-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

Comparison:

  • Uniqueness: The position of the pyridine ring in ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Stereochemistry: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer due to differences in how they interact with chiral environments in biological systems.

This detailed article provides a comprehensive overview of ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H/t7-;/m1./s1

InChI Key

IQBSJGFLBITOPT-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N.Cl

sequence

X

Origin of Product

United States

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